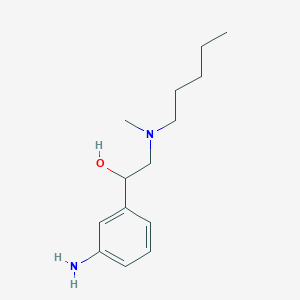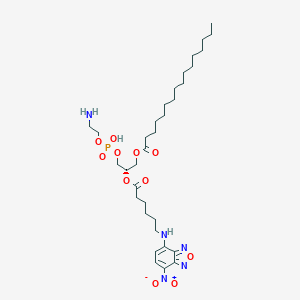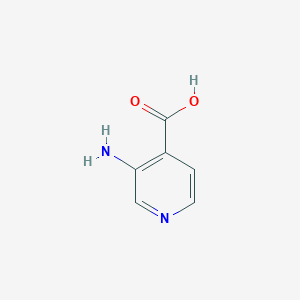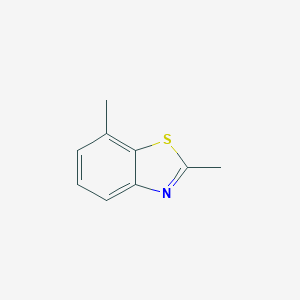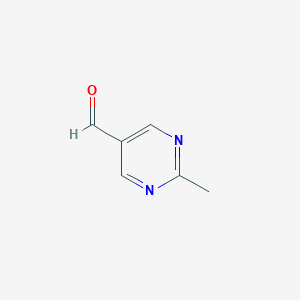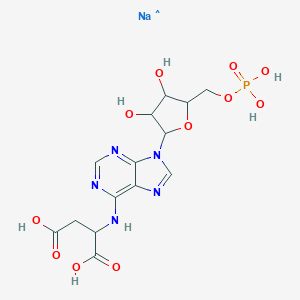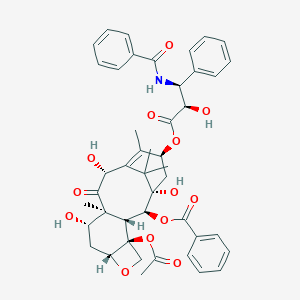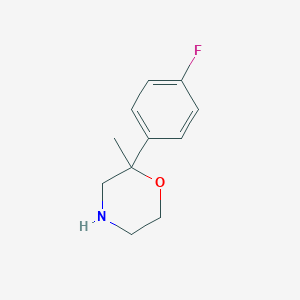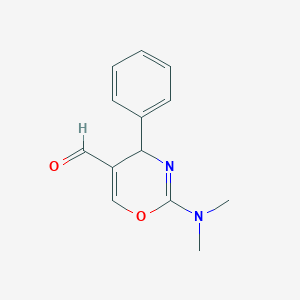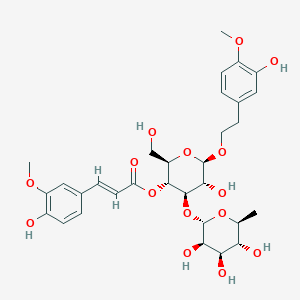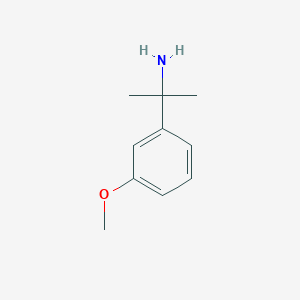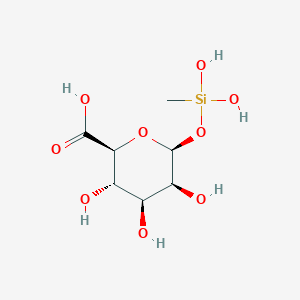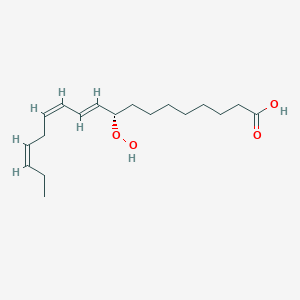
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid
Overview
Description
Synthesis Analysis
The synthesis of hydroperoxy fatty acids like (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid generally involves enzymatic pathways, primarily through the action of lipoxygenase enzymes on polyunsaturated fatty acids. These enzymes introduce a hydroperoxy group into the fatty acid chains, resulting in the formation of hydroperoxy derivatives (Sadeghian & Jabbari, 2016).
Molecular Structure Analysis
The molecular structure of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid features a long chain fatty acid with three double bonds (at positions 10, 12, and 15) and a hydroperoxy group at the ninth carbon. This structure is significant for its biological activity, influencing its role in cellular signaling pathways and inflammatory responses.
Chemical Reactions and Properties
Hydroperoxy fatty acids undergo various chemical reactions, including reduction to hydroxy fatty acids, rearrangement, and participation in the synthesis of complex lipid mediators. These reactions are essential for the bioactivity of these molecules in physiological and pathophysiological processes.
Physical Properties Analysis
The physical properties of hydroperoxy fatty acids like (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid are influenced by their molecular structure. The presence of the hydroperoxy group and polyunsaturated bonds affects their solubility, stability, and interaction with biological membranes.
Chemical Properties Analysis
The chemical properties of hydroperoxy fatty acids, including their reactivity and the role in biosynthetic pathways of lipid mediators, are pivotal. They act as precursors in the formation of various signaling compounds, demonstrating significant biological activities across different systems (Sadeghian & Jabbari, 2016).
Scientific Research Applications
Biological Roles in Organisms : Hydroxy-octadeca-10E,12Z,15Z-trienoic acids are found to be esterified to phospholipids in Hydra vulgaris, suggesting their role as a reservoir for bioactive compounds (Marzo et al., 1996).
Lipid Peroxidation : This compound plays a crucial role in lipid peroxidation processes. For instance, 13-Hydroperoxyoctadeca-9,11,15-trienoic acid is vital in the amplification of lipid peroxidation by polyunsaturated fatty acid hydroperoxides (Wilcox & Marnett, 1993).
Plant Stress Metabolites : Efficient synthesis of related compounds like 9-oxo-10E,12Z,15Z-octadecatrienoic acids is significant for studying stress metabolites in wounded plants (Koch, Hoskovec, & Boland, 2002).
Applications in Agriculture and Medicine : The 9S,12S,13S-THOE isomer shows potential as a plant signaling pathway agent, fungicide in rice blast disease, and as an antiviral compound (Garbe, Hübke, & Tressl, 2005).
Aromatase Inhibition : (10E,12Z)-9-hydroxy-10,12-octadecadienoic acid, found in the roots of Urtica dioica, acts as an aromatase inhibitor (Kraus, Spiteller, & Bartsch, 1991).
Cell Migration Inhibition : 9S-HODE, a related compound, inhibits cell migration in cultured porcine aortic endothelial cells and human mononuclear cells (Pankonin et al., 1988).
Markers for Lipid Peroxidation : Compounds like 9-HODE and 13-HODE, related to this acid, are stable hydroxy acids enriched in lipid peroxidation processes and serve as excellent markers for such processes (Spiteller & Spiteller, 1997).
Biomimetic Models : Thermal conversions of trimethylsilyl peroxides of fatty acids like this compound provide models for enzymatic conversions and generate oxylipin derivatives useful in GC-MS studies (Grechkin, Mukhtarova, & Hamberg, 2005).
properties
IUPAC Name |
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKJTIHNYSIIHW-MEBVTJQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180640 | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |
CAS RN |
111004-08-1 | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111004-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



